U0126

Vue d'ensemble

Description

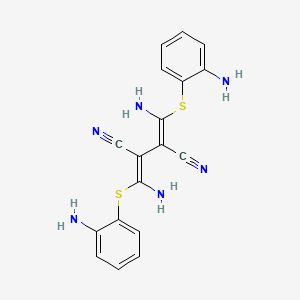

U0126 est un composé chimique connu pour son rôle d'inhibiteur puissant et sélectif de la kinase 1 et 2 des protéines kinases activées par les mitogènes (MEK1 et MEK2). Il a été largement utilisé dans la recherche scientifique, en particulier dans les études relatives au cancer, à la neurobiologie et aux voies de signalisation cellulaire . La structure chimique du composé est le 1,4-diamino-2,3-dicyano-1,4-bis(2-aminophénylthio)butadiène .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de U0126 implique plusieurs étapes, en commençant par la préparation de composés intermédiairesLes conditions de réaction impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et des catalyseurs pour faciliter les réactions .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de this compound ne soient pas largement documentées, le composé est généralement produit dans des laboratoires de recherche en utilisant des techniques standard de synthèse organique. Le processus implique un contrôle minutieux des conditions de réaction pour garantir une pureté et un rendement élevés .

Analyse Des Réactions Chimiques

Types de réactions

U0126 subit diverses réactions chimiques, notamment l'oxydation et la réduction. Il est connu pour agir comme un piégeur d'espèces réactives de l'oxygène (ROS), ce qui indique sa participation aux réactions redox .

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les oxydants et les réducteurs. Les conditions de ces réactions impliquent souvent des températures contrôlées et l'utilisation d'atmosphères inertes pour empêcher les réactions secondaires indésirables .

Principaux produits formés

Les principaux produits formés à partir de réactions impliquant this compound dépendent des conditions de réaction spécifiques. Par exemple, l'oxydation de this compound peut conduire à la formation de produits d'oxydation fluorescents .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique :

Recherche sur le cancer : This compound est utilisé pour étudier l'inhibition de la voie de signalisation MEK/ERK, qui est cruciale dans la prolifération et la survie des cellules cancéreuses.

Signalisation cellulaire : This compound est utilisé pour étudier divers processus cellulaires, notamment la différenciation, l'autophagie et l'apoptose.

Recherche sur l'obésité : Des études récentes ont montré que this compound peut induire une différenciation thermogénique dans les préadipocytes, suggérant son potentiel dans le traitement de l'obésité.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité kinase de MEK1 et MEK2, empêchant l'activation des kinases régulées par le signal extracellulaire 1 et 2 (ERK1 et ERK2). Cette inhibition perturbe la voie de signalisation MAPK/ERK, qui est impliquée dans divers processus cellulaires tels que la prolifération, la différenciation et la survie . De plus, this compound s'est révélé agir comme un antioxydant, réduisant les espèces réactives de l'oxygène dans les cellules .

Applications De Recherche Scientifique

Applications in Cancer Research

U0126 has been extensively utilized in cancer research to investigate the role of the MAPK signaling pathway in tumor biology. Its applications include:

- Inhibition of Tumor Growth : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines. For instance, it has been shown to suppress the growth of chemically-induced pulmonary carcinomas in mice, improving tumor-free survival rates .

- Enhancement of Chemotherapy Efficacy : Studies indicate that this compound can enhance the anticancer effects of other therapeutic agents. For example, it has been used in combination with other drugs to increase apoptosis in cancer cells .

- Mechanistic Studies : this compound serves as a critical tool for elucidating the mechanisms underlying cancer cell behavior. Research has shown that it affects multiple signaling pathways beyond MAPK, including JAK/STAT and PI3K/AKT/mTOR pathways .

Neuroprotective Effects

This compound's role extends into neurobiology, particularly concerning its protective effects against oxidative stress:

- Oxidative Stress Protection : this compound has been reported to protect neuronal cells from oxidative stress-induced damage. For instance, it has shown protective effects on PC12 cells and rat hippocampal neurons against ischemic injury . This neuroprotective effect is attributed not only to its role as a MEK inhibitor but also to its function as a direct reactive oxygen species (ROS) scavenger .

- Therapeutic Potential in Neurodegenerative Diseases : Given its protective properties, this compound is being investigated for potential therapeutic applications in neurodegenerative diseases where oxidative stress plays a critical role.

Cardiovascular Applications

This compound has also been explored for its potential benefits in cardiovascular diseases:

- Diabetic Cardiomyopathy : Recent studies have indicated that this compound can ameliorate diabetic cardiomyopathy by regulating endoplasmic reticulum stress pathways. It enhances nuclear accumulation of XBP1s and inhibits detrimental phosphorylation processes that contribute to cardiac remodeling .

Applications in Cell Differentiation

In addition to its roles in cancer and neuroprotection, this compound is instrumental in studies focused on cellular differentiation:

- Osteogenic Differentiation : Research has demonstrated that this compound can promote osteogenic differentiation in mesenchymal stem cells by activating specific signaling pathways . This application highlights its potential use in regenerative medicine.

Summary Table of Applications

Mécanisme D'action

U0126 exerts its effects by inhibiting the kinase activity of MEK1 and MEK2, preventing the activation of extracellular signal-regulated kinases 1 and 2 (ERK1 and ERK2). This inhibition disrupts the MAPK/ERK signaling pathway, which is involved in various cellular processes such as proliferation, differentiation, and survival . Additionally, this compound has been shown to act as an antioxidant, reducing reactive oxygen species in cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Trametinib : Un autre inhibiteur de MEK utilisé dans la recherche sur le cancer.

Pimasertib : Un inhibiteur sélectif de MEK1 et MEK2 avec des applications en oncologie.

PD0325901 : Un puissant inhibiteur de MEK utilisé dans des études relatives au cancer et à d'autres maladies.

Unicité de U0126

This compound est unique en raison de son double rôle d'inhibiteur de MEK et d'antioxydant. Alors que les autres inhibiteurs de MEK se concentrent principalement sur l'inhibition de la voie MEK/ERK, this compound offre également une protection contre le stress oxydatif, ce qui le rend précieux dans un éventail plus large d'applications de recherche .

Activité Biologique

U0126 is a potent and selective inhibitor of MEK1 and MEK2 kinases, primarily known for its role in inhibiting the Ras/Raf/MEK/ERK signaling pathway. This compound has garnered significant attention in various fields of biomedical research due to its diverse biological activities, including effects on apoptosis, cell survival, oxidative stress, and cardiac function.

This compound functions by specifically inhibiting the MEK1 and MEK2 kinases, which are crucial components of the MAPK signaling pathway. This inhibition leads to the suppression of ERK phosphorylation, ultimately affecting various cellular processes such as differentiation, proliferation, and survival. The compound's ability to modulate these pathways has implications in cancer therapy and neuroprotection.

Biological Effects

- Apoptosis and Cell Survival : this compound has been shown to influence apoptotic pathways in various cancer cell lines. For instance, it promotes apoptosis in response to stress signals while inhibiting survival pathways that would otherwise protect cancer cells from death .

- Oxidative Stress Protection : Interestingly, this compound exhibits antioxidant properties independent of its MEK inhibition. It has been reported to protect neuronal cells against oxidative stress by reducing reactive oxygen species (ROS) levels and acting as a direct ROS scavenger . This dual role complicates its interpretation as a purely MEK inhibitor.

- Cardiac Function : In studies involving diabetic cardiomyopathy (DCM), this compound demonstrated protective effects by enhancing the nuclear accumulation of XBP1s, a transcription factor involved in the unfolded protein response (UPR). This action helped ameliorate cardiac remodeling associated with diabetes .

- Autophagy Modulation : this compound has been implicated in the regulation of autophagy. While it is known to inhibit autophagy in certain contexts, such as cisplatin-induced autophagy in cochlear cells, its overall role remains complex and context-dependent .

Table 1: Summary of Biological Activities of this compound

Research Findings

- A study highlighted that this compound significantly inhibited ERK phosphorylation upon treatment with various stimuli, indicating its effectiveness as a MEK inhibitor .

- Another investigation into the effects of this compound on potassium channels revealed that it not only inhibits MEK signaling but also affects neuronal excitability by blocking K+ currents in hippocampal neurons . This suggests potential applications in neurological disorders.

- Additionally, research indicated that this compound could protect PC12 cells from oxidative damage induced by different stressors, showcasing its potential as a neuroprotective agent .

Propriétés

IUPAC Name |

2,3-bis[amino-(2-aminophenyl)sulfanylmethylidene]butanedinitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N6S2/c19-9-11(17(23)25-15-7-3-1-5-13(15)21)12(10-20)18(24)26-16-8-4-2-6-14(16)22/h1-8H,21-24H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVEXZJFMOKTQEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SC(=C(C#N)C(=C(N)SC2=CC=CC=C2N)C#N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4040470 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109511-58-2 | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109511-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Bis[amino[(2-aminophenyl)thio]methylene]butanedinitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4040470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.